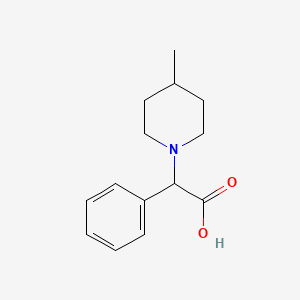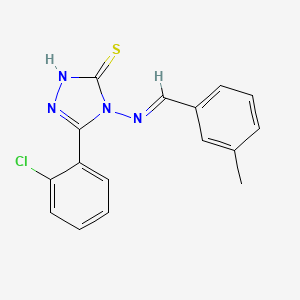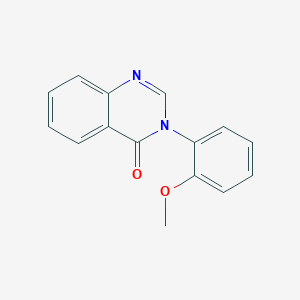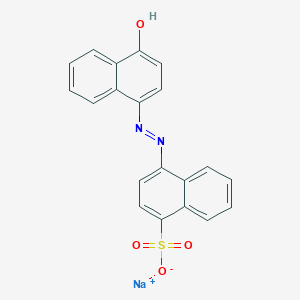
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid is a compound that features a piperidine ring substituted with a methyl group and a phenylacetic acid moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid typically involves the reaction of 4-methylpiperidine with phenylacetic acid derivatives under specific conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing yield and purity. Techniques such as multicomponent reactions and the use of nanocatalysts for hydrogenation are employed to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Piperidine derivatives are explored for their pharmacological properties, including potential therapeutic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, influencing biological processes. The phenylacetic acid moiety may also contribute to its activity by interacting with different molecular sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)acetamide
- N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide
- 5-Cyano-furan-2-carboxylic acid [5-hydroxymethyl-2-(4-methylpiperidin-1-yl)-phenyl]-amide
Uniqueness
2-(4-Methylpiperidin-1-yl)-2-phenylacetic acid is unique due to its specific combination of a piperidine ring and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-(4-methylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-7-9-15(10-8-11)13(14(16)17)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,16,17) |
Clé InChI |
VNTKWWYECZGMLP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)



![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)



![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051604.png)
![3-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12051623.png)

![3-[(Prop-2-YN-1-yloxy)methyl]piperidine](/img/structure/B12051632.png)

